

Application Notes and Protocols for [11C]GSK931145 PET Imaging in Human Subjects

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Compound of Interest

Compound Name: GSK931145

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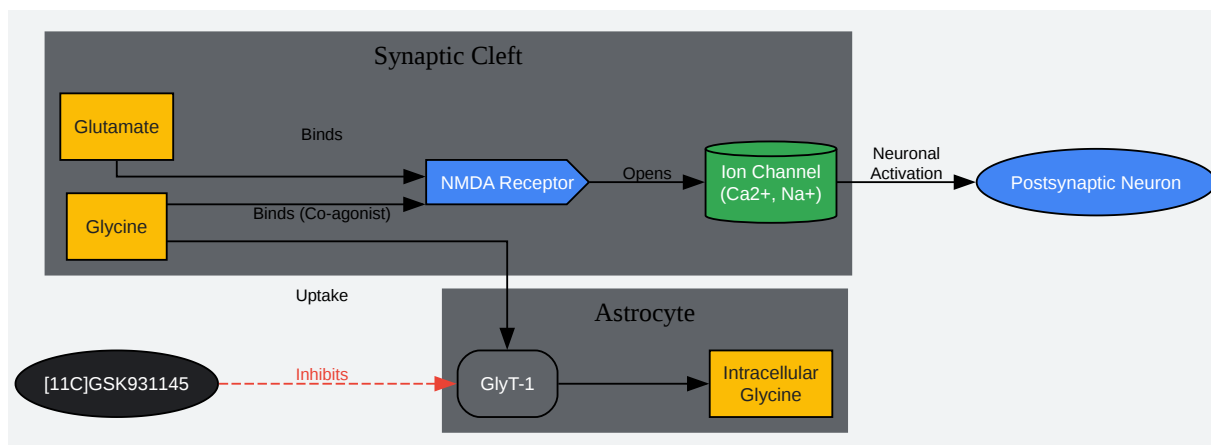
Topic: [11C]GSK931145 PET Imaging Protocol for Human Subjects Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

[11C]GSK931145 is a positron emission tomography (PET) radioligand developed for the in vivo imaging and quantification of the glycine transporter type 1 (GlyT-1) in the brain.^{[1][2]} GlyT-1 is a key protein in the regulation of synaptic glycine levels, and since glycine acts as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, GlyT-1 is a significant target in the research and development of therapeutics for neurological and psychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.^{[3][4][5][6]} These protocols provide a detailed overview of the procedures for using [11C]GSK931145 in human PET studies, from radiolabeling to data analysis.

Signaling Pathway of Glycine Transporter 1 (GlyT-1)

Glycine acts as an inhibitory neurotransmitter at strychnine-sensitive glycine receptors and as an excitatory co-agonist at NMDA receptors.^[7] GlyT-1, located on astrocytes, is crucial for clearing glycine from the synaptic cleft, thereby modulating the activity of NMDA receptors.^{[5][7]} By inhibiting GlyT-1, synaptic glycine concentrations can be increased, leading to enhanced NMDA receptor function.^[8]



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Caption: GlyT-1 signaling pathway and the inhibitory action of [11C]**GSK931145**.

Experimental Protocols

Radiosynthesis of [11C]**GSK931145**

The radiosynthesis of [11C]**GSK931145** is typically achieved through the methylation of a suitable precursor using [11C]methyl iodide or [11C]methyl triflate.[1][2]

Materials:

- Precursor molecule (desmethyl-**GSK931145**)
- [11C]CO₂ produced from a cyclotron[9]
- Reagents for conversion of [11C]CO₂ to [11C]CH₃I or [11C]CH₃OTf
- Automated synthesis module
- High-performance liquid chromatography (HPLC) system for purification
- Sterile filters (0.22 µm)

- Saline for formulation

Procedure:

- Produce $[^{11}\text{C}]\text{CO}_2$ via a cyclotron.
- Convert $[^{11}\text{C}]\text{CO}_2$ to $[^{11}\text{C}]\text{methyl iodide}$ or $[^{11}\text{C}]\text{methyl triflate}$ using an automated radiochemistry synthesis unit.
- React the $[^{11}\text{C}]\text{methylating agent}$ with the desmethyl precursor of **GSK931145**.
- Purify the resulting $[^{11}\text{C}]\text{GSK931145}$ using HPLC.
- Formulate the purified product in sterile saline for intravenous injection.
- Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Quantitative Data for Radiosynthesis:

Parameter	Value	Reference
Radiochemical Purity	>99%	[10]
Specific Activity	>39 GBq/ μmol	[10]

| Synthesis Time | Approximately 40 minutes from end of bombardment | [\[11\]](#) |

Human Subject Preparation and PET Imaging

Subject Population:

- Studies have been conducted in healthy human volunteers. [\[3\]](#)[\[12\]](#)

Subject Preparation:

- Obtain informed consent from all subjects.
- Ensure subjects have fasted for an appropriate period before the scan.

- Insert intravenous catheters for radiotracer injection and, if required, arterial blood sampling.

PET Data Acquisition:

- Position the subject in the PET scanner.
- Perform a transmission scan for attenuation correction.
- Administer a bolus intravenous injection of [11C]**GSK931145**.
- Acquire dynamic PET data for up to 120 minutes post-injection for brain imaging.[10] For whole-body imaging, a series of scans are acquired over approximately 100 minutes.[10]

Quantitative Data for PET Acquisition:

Parameter	Value (Mean ± SD)	Reference
Brain Imaging Study		
Number of Subjects	13 healthy volunteers	[10]
Injected Dose	429 ± 158 MBq	[10]
Scan Duration	120 minutes	[10]
Whole-Body Imaging Study		
Number of Subjects	8 healthy volunteers	[3]
Injected Dose	304.22 ± 112.87 MBq	[3]

| Specific Activity | 21.57 ± 7.51 GBq/μmol |[3] |

Image Analysis and Quantification

Brain Image Analysis:

- Reconstruct the dynamic PET images with corrections for attenuation, scatter, and radioactive decay.
- Co-register the PET images with the subject's anatomical MRI.

- Delineate regions of interest (ROIs) on the MRI, including areas of high GlyT-1 density such as the cerebellum, brain stem, and thalamus, as well as potential reference regions.[\[3\]](#)
- Generate time-activity curves (TACs) for each ROI.
- Perform kinetic modeling of the TACs. A two-tissue compartmental model or a pseudo-reference tissue model can be used to estimate the binding potential (BP_ND).[\[4\]](#)[\[13\]](#)

Whole-Body Image Analysis:

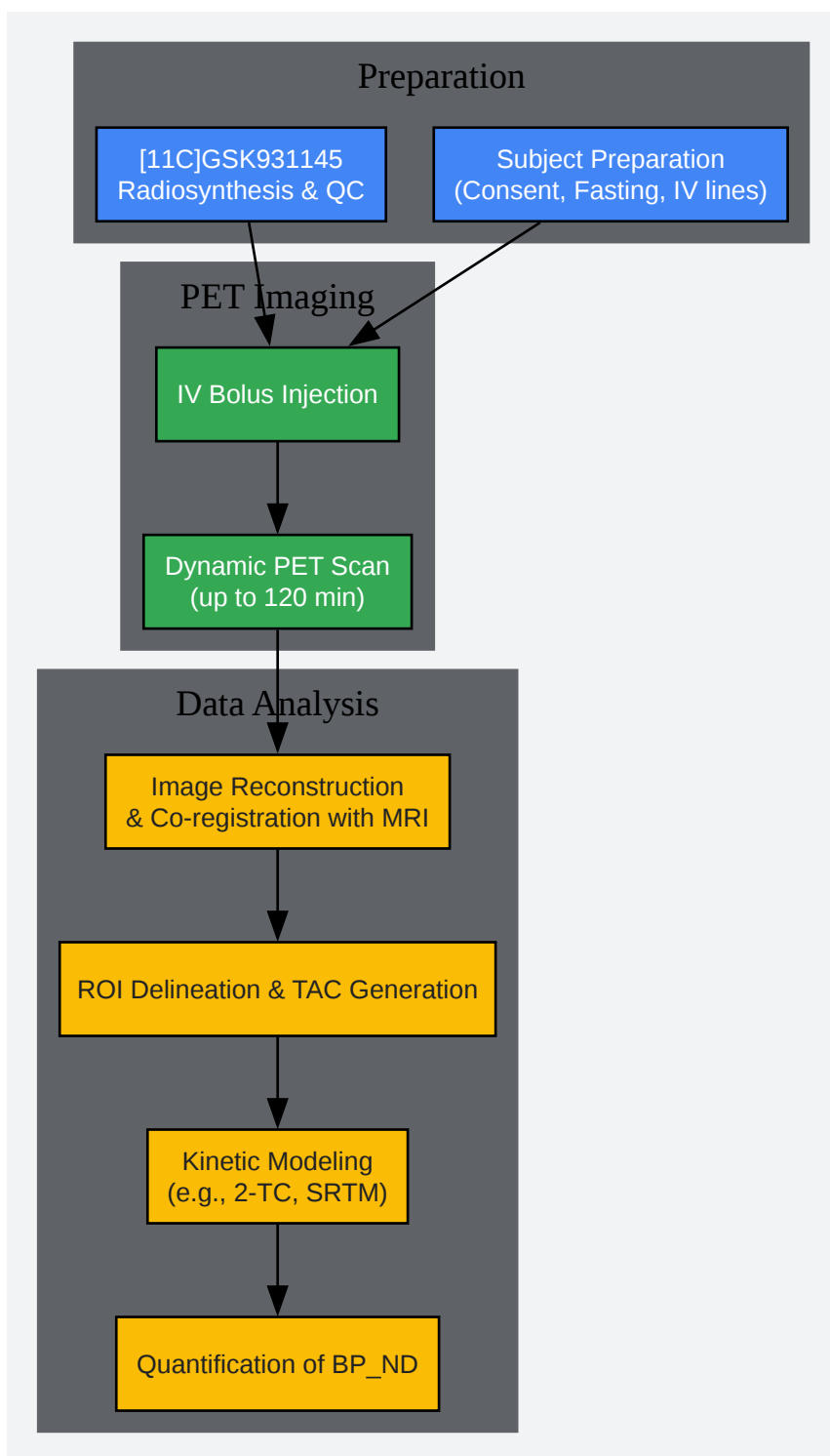
- Draw regions of interest (ROIs) on the whole-body PET images corresponding to major organs.
- Calculate the residence time of the radiotracer in each organ from the time-activity curves. [\[12\]](#)[\[14\]](#)
- Use software such as OLINDA/EXM to estimate the radiation-absorbed doses to each organ and the effective dose.[\[12\]](#)[\[14\]](#)

Quantitative Data for Image Analysis:

Parameter	Value	Reference
Test-Retest Variability (V_T) using 2-Tissue Compartment Model	29-38%	[4] [13]
Test-Retest Variability (BP_ND) using Pseudo-Reference Tissue Model	16-23%	[4] [13]
Mean Effective Dose (Male)	4.02 $\mu\text{Sv/MBq}$	[12] [14]

| Mean Effective Dose (Female) | 4.95 $\mu\text{Sv/MBq}$ | [\[12\]](#)[\[14\]](#) |

Experimental Workflow



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Caption: Experimental workflow for [11C]GSK931145 PET imaging in human subjects.

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